Glipizide-d11
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Overview
Description
- Glipizide acts by partially blocking ATP-sensitive potassium (KATP) channels in pancreatic β cells of the islets of Langerhans .
Glipizide-d11: is a deuterium-substituted form of
Mechanism of Action
Target of Action
Glipizide-d11, a deuterium labeled form of Glipizide , primarily targets the beta cells of the pancreatic islets of Langerhans . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .
Mode of Action
This compound acts by partially blocking potassium channels among beta cells of pancreatic islets of Langerhans . By blocking these channels, the cell depolarizes, which results in the opening of voltage-gated calcium channels . The resulting calcium influx encourages insulin release from beta cells . This means that more insulin is released in response to glucose than would be without glipizide ingestion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, this compound enhances the body’s ability to lower blood glucose levels . This is particularly important in the management of type 2 diabetes mellitus, a condition characterized by higher-than-normal levels of blood glucose .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of Glipizide. It is rapidly absorbed and has a short half-life, reducing the risk for long-lasting hypoglycemia that is often observed with blood glucose-lowering agents . The presence of an impaired renal function may significantly affect the pharmacokinetics of glucose-lowering agents, thus exposing diabetic patients to a higher risk of side effects, mainly hypoglycemic episodes .
Result of Action
The primary result of this compound action is the lowering of blood glucose levels . By stimulating the release of insulin from the pancreas, this compound helps to control blood sugar levels in patients with type 2 diabetes mellitus . This is achieved by increasing the sensitivity of peripheral tissues to insulin, thereby enhancing glucose uptake and utilization .
Action Environment
The action of this compound, like other glucose-lowering agents, can be influenced by various environmental factors. These include the patient’s diet, exercise habits, and overall health status . For instance, a diet high in carbohydrates can increase blood glucose levels, potentially reducing the efficacy of this compound. Similarly, regular exercise can enhance insulin sensitivity, thereby improving the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Glipizide-d11 interacts with both normal and glycated human serum albumin (HSA) through two general groups of sites: a set of relatively strong interactions and a set of weaker interactions . These interactions have average association equilibrium constants at pH 7.4 and 37 °C in the range of 2.4–6.0 × 10^5 and 1.7–3.7 × 10^4 M^−1, respectively .
Cellular Effects
This compound induces insulin release from isolated rat pancreatic tissue . Dietary administration of this compound increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells . This inhibition induces insulin release from isolated rat pancreatic tissue .
Temporal Effects in Laboratory Settings
The half-life of elimination of this compound is 2–4 hours . It is eliminated via metabolism by cytochrome P450 (CYP) 2C9 from urine or feces .
Dosage Effects in Animal Models
Dietary administration of this compound (5 mg/kg per day for 10 days) increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .
Metabolic Pathways
This compound is metabolized by cytochrome P450 (CYP) 2C9 . The metabolic pathway involves the elimination of this compound from urine or feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues via metabolism by cytochrome P450 (CYP) 2C9 .
Subcellular Localization
Given its role as a hypoglycemic agent and its interaction with ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells , it can be inferred that it may be localized in the cell membrane where these channels are typically found.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Glipizide-d11 are not readily available in the literature. it is typically synthesized through deuterium incorporation during chemical synthesis.
- Industrial production methods may involve isotopic labeling techniques to introduce deuterium atoms into the Glipizide molecule.
Chemical Reactions Analysis
- Glipizide-d11 likely undergoes similar chemical reactions as Glipizide, including oxidation, reduction, and substitution reactions.
- Common reagents and conditions used in these reactions would be analogous to those employed for Glipizide.
- Major products formed from these reactions would be deuterium-labeled derivatives of Glipizide.
Scientific Research Applications
- Glipizide-d11 finds applications in various scientific fields:
Medicine: Research related to type 2 diabetes management and drug development.
Chemistry: Isotopic labeling studies and pharmacokinetics investigations.
Biology: Investigation of KATP channel function and glucose regulation.
Industry: Potential applications in drug development and metabolic studies.
Comparison with Similar Compounds
- Glipizide-d11’s uniqueness lies in its deuterium substitution, which affects its pharmacokinetic and metabolic profiles.
- Similar compounds include other sulfonylureas like Glyburide (Glibenclamide) and Glimepiride.
Biological Activity
Glipizide-d11 is a stable isotope-labeled derivative of glipizide, a widely used sulfonylurea for managing type 2 diabetes mellitus. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of Glipizide
Glipizide functions primarily as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. It achieves this by binding to the sulfonylurea receptor on these cells, leading to the closure of ATP-sensitive potassium channels and subsequent depolarization. This process opens voltage-sensitive calcium channels, allowing calcium influx that triggers insulin exocytosis .
The biological activity of this compound mirrors that of its parent compound, glipizide. Key mechanisms include:
- Insulin Secretion : Stimulates insulin release from pancreatic beta cells.
- Extrapancreatic Effects : Enhances glucose uptake in skeletal muscles and promotes hepatic insulin sensitivity.
- Inhibition of Lipolysis : Reduces lipid breakdown in both liver and adipose tissues, contributing to overall glucose homeostasis .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its biological activity:
- Absorption : Glipizide is rapidly absorbed with nearly complete bioavailability. Peak plasma concentrations occur within 6 to 12 hours post-administration .
- Distribution : The volume of distribution is approximately 10 L, indicating significant tissue uptake.
- Protein Binding : Glipizide exhibits high protein binding (approximately 90%), which may influence its therapeutic efficacy and duration of action .
Efficacy and Safety
A study assessing the efficacy of glipizide extended-release formulations demonstrated significant reductions in fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c) levels across various doses. For instance:
Dose (mg) | Reduction in FPG (mg/dL) | Reduction in HbA1c (%) |
---|---|---|
5 | -57 | -1.50 |
20 | -74 | -1.82 |
These findings indicate that glipizide effectively lowers blood glucose levels without adverse effects on lipid profiles or body weight .
Case Study: Drug-Induced Acute Pancreatitis
A notable case report highlighted a patient who developed acute pancreatitis while on a regimen that included glipizide. The patient experienced severe abdominal pain and elevated serum lipase levels but improved after discontinuing the medication. This case underscores the importance of monitoring potential adverse effects associated with glipizide therapy, especially when combined with other agents like dulaglutide .
Comparative Analysis with Other Antidiabetic Agents
This compound's mechanism and effects can be compared with other antidiabetic medications:
Drug Class | Mechanism | Common Side Effects |
---|---|---|
Sulfonylureas | Insulin secretion stimulation | Hypoglycemia, weight gain |
DPP-4 Inhibitors | Incretin enhancement | Gastrointestinal symptoms |
GLP-1 Agonists | Appetite suppression, insulin secretion | Nausea, pancreatitis risk |
While sulfonylureas like glipizide are effective for lowering blood sugar, they carry risks such as hypoglycemia and potential weight gain .
Properties
IUPAC Name |
5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)/i2D2,3D2,4D2,5D2,6D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJXGWJIGJFDTL-KVEFGMAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=C(N=C3)C)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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